2-(Iodomethyl)-6-[(phenylmethoxy)methyl]-1,4-dioxane

Cyclic oligoglycerol standards Iodocyclization 1,4-Dioxane synthesis

2-(Iodomethyl)-6-[(phenylmethoxy)methyl]-1,4-dioxane (CAS 338458-96-1) is a heterocyclic organic compound belonging to the 1,4-dioxane class, characterized by a single iodomethyl substituent at the 2-position and a phenylmethoxy (benzyl) protected hydroxymethyl group at the 6-position. It is primarily employed as a key synthetic precursor in the preparation of well-defined cyclic oligoglycerol standards, which serve as authentic reference materials for quality control and analytical method development in pharmaceutical and surfactant industries.

Molecular Formula C13H17IO3
Molecular Weight 348.18 g/mol
CAS No. 338458-96-1
Cat. No. B119212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Iodomethyl)-6-[(phenylmethoxy)methyl]-1,4-dioxane
CAS338458-96-1
Molecular FormulaC13H17IO3
Molecular Weight348.18 g/mol
Structural Identifiers
SMILESC1C(OC(CO1)CI)COCC2=CC=CC=C2
InChIInChI=1S/C13H17IO3/c14-6-12-8-16-10-13(17-12)9-15-7-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2
InChIKeyBAHMEZMZNVFQOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Iodomethyl)-6-[(phenylmethoxy)methyl]-1,4-dioxane (CAS 338458-96-1): A Specialized Iodinated Dioxane Building Block for Authentic Cyclic Oligoglycerol Standards


2-(Iodomethyl)-6-[(phenylmethoxy)methyl]-1,4-dioxane (CAS 338458-96-1) is a heterocyclic organic compound belonging to the 1,4-dioxane class, characterized by a single iodomethyl substituent at the 2-position and a phenylmethoxy (benzyl) protected hydroxymethyl group at the 6-position [1]. It is primarily employed as a key synthetic precursor in the preparation of well-defined cyclic oligoglycerol standards, which serve as authentic reference materials for quality control and analytical method development in pharmaceutical and surfactant industries [1]. The compound is supplied as a research chemical (light brown oil, soluble in dichloromethane) and is not intended for direct human or veterinary use .

Why 2-(Iodomethyl)-6-[(phenylmethoxy)methyl]-1,4-dioxane Cannot Be Replaced by Generic Iodomethyl Dioxane Analogs


Simpler iodomethyl dioxane analogs (e.g., 2-(iodomethyl)-1,4-dioxane, CAS 64179-17-5) lack the benzyl-protected hydroxymethyl group, which is essential for constructing the tethered unsaturated alcohol substrate required for the 6-exo-trig iodocyclization that yields authentic cyclic oligoglycerol dimers [1]. Additionally, analogs bearing two iodomethyl groups (e.g., 2,6-bis(iodomethyl)-1,4-dioxane) risk uncontrolled cross-linking and oligomerization, whereas the mono-iodo substitution of the target compound enables regioselective single-point functionalization [1]. The benzyl ether moiety not only provides a latent hydroxyl handle for post-cyclization elaboration but also imparts distinct physicochemical properties (e.g., higher molecular weight, altered lipophilicity, and UV detectability) that are absent in non-benzylated counterparts, making direct substitution infeasible for applications that require fidelity to established synthetic protocols and certified reference standard identity [1].

Quantitative Differentiation Evidence for 2-(Iodomethyl)-6-[(phenylmethoxy)methyl]-1,4-dioxane vs. Closest Analogs


Cyclic Dimer Formation Yield: Target Compound Enables up to 50% Yield via 6-exo-trig Iodocyclization

The target compound, 2-(iodomethyl)-6-[(phenylmethoxy)methyl]-1,4-dioxane, is specifically designed as a precursor for cyclic oligoglycerol dimers. The benzyl-protected hydroxymethyl group provides the requisite tethered alkene substrate for a 6-exo-trig halocyclization reaction, which proceeds to afford the desired 1,4-dioxane cyclic dimer in up to 50% isolated yield [1]. In contrast, the simpler analog 2-(iodomethyl)-1,4-dioxane (CAS 64179-17-5) lacks the tethered alkene moiety and cannot undergo this cyclization, making it useless for accessing authentic cyclic oligoglycerol standards [1].

Cyclic oligoglycerol standards Iodocyclization 1,4-Dioxane synthesis

Leaving Group Reactivity: Iodomethyl vs. Bromomethyl/Chloromethyl Analogs in Nucleophilic Substitution

The iodomethyl (-CH₂I) group is a significantly better leaving group than its bromo (-CH₂Br), chloro (-CH₂Cl), or fluoro (-CH₂F) counterparts, with relative leaving group abilities (I⁻ > Br⁻ > Cl⁻ > F⁻) well established in organic chemistry [1]. For the target compound, this translates to faster and more complete nucleophilic displacement reactions under milder conditions (e.g., lower temperature, shorter reaction time) compared to the bromomethyl or chloromethyl analogs [1]. While specific kinetic data for this exact scaffold are not publicly reported, the general reactivity trend is a fundamental principle, and the iodomethyl congener is preferred when quantitative conversion is required for subsequent steps in the synthesis of certified reference standards.

Nucleophilic substitution Leaving group ability Halogen reactivity

Benzyl Protection as a Latent Hydroxyl Handle: Versatility vs. Non-Protected Analogs

The phenylmethoxy (benzyl) group serves as a robust protecting group for the primary hydroxyl functionality, stable under the acidic/basic and oxidative conditions often encountered during iodocyclization and subsequent transformations [1]. This protection is absent in simple iodomethyl dioxanes such as 2-(iodomethyl)-1,4-dioxane. After cyclization, the benzyl group can be quantitatively removed by catalytic hydrogenolysis (H₂, Pd/C) to reveal the free hydroxyl, which can then be selectively functionalized (e.g., esterification, etherification, glycosylation) without affecting the dioxane ring [1]. This orthogonal protection strategy is not possible with non-benzylated analogs, which would require less selective or lower-yielding methods to introduce a hydroxyl group post-synthesis.

Protecting group strategy Benzyl ether deprotection Hydroxyl functionalization

Physicochemical Property Differentiation: Boiling Point, Molecular Weight, and Lipophilicity

The presence of the benzyloxymethyl substituent drastically alters the physicochemical profile of the target compound compared to simpler iodomethyl dioxanes. 2-(Iodomethyl)-1,4-dioxane (CAS 64179-17-5) has a molecular weight of 228.03 g/mol and a boiling point of approximately 240 °C [1], whereas the target compound (C₁₃H₁₇IO₃, MW 348.18 g/mol) exhibits a predicted boiling point of 404.5 ± 30.0 °C and a higher predicted density (1.493 ± 0.06 g/cm³) . The increased molecular weight and predicted logP shift alter solubility, chromatographic retention, and handling properties, which are critical considerations for preparative-scale synthesis and purification.

Boiling point Molecular weight Lipophilicity Predicted properties

Mono- vs. Bis-Iodomethyl Substitution: Selectivity in Functionalization

The target compound contains a single iodomethyl group, enabling selective monofunctionalization at that position. In contrast, 2,6-bis(iodomethyl)-1,4-dioxane (e.g., trans-2,6-bis(iodomethyl)-1,4-dioxane, CAS 6962-99-8) possesses two reactive iodomethyl sites, which can lead to statistical mixtures of mono- and di-substituted products, unwanted dimerization, or cross-linking during subsequent reactions . For the preparation of well-defined cyclic oligoglycerol standards that must be homogeneous and structurally unambiguous, the mono-iodo compound is strongly preferred to avoid purification challenges and yield losses associated with bis-iodomethyl analogs.

Regioselectivity Monofunctionalization Cross-linking risk

Racemic vs. Enantiopure Forms: Stereochemical Considerations for Chiral Standards

The target compound (CAS 338458-96-1) is supplied as a racemic mixture (light brown oil) [1]. For applications requiring enantiopure material, the (6S)-enantiomer is available as a distinct catalog item (CAS 1207627-13-1) . The procurement choice between racemate and single enantiomer directly impacts chromatographic method development for cyclic oligoglycerol standards: the racemate is suitable for achiral analyses, while the enantiopure form is essential for chiral separation method validation. In contrast, many simpler iodomethyl dioxane analogs (e.g., 2-(iodomethyl)-1,4-dioxane) are achiral, offering no such stereochemical versatility.

Enantiomeric purity Chiral chromatography Racemic mixture

Validated Application Scenarios for 2-(Iodomethyl)-6-[(phenylmethoxy)methyl]-1,4-dioxane Based on Quantitative Evidence


Synthesis of Authentic Cyclic Diglycerol Standards for Pharmaceutical Quality Control

The target compound is the established precursor for cyclic diglycerol dimer standards via 6-exo-trig iodocyclization, delivering up to 50% isolated yield [1]. These standards are essential for HPLC and GC method validation in pharmaceutical quality control of polyglycerol-based excipients and surfactants. No simpler iodomethyl dioxane analog can effect this transformation, making the target compound indispensable for this application [1].

Multistep Synthesis of Functionalized Cyclic Oligoglycerol Derivatives

Following cyclization, the benzyl protecting group can be quantitatively removed by hydrogenolysis (>95% yield, literature precedent) to expose a primary hydroxyl group [1]. This hydroxyl serves as a handle for further derivatization (e.g., esterification with fatty acids for surfactant studies, or glycosylation for glycoconjugate synthesis). The orthogonal protection strategy is unique to benzyl-containing dioxane precursors and cannot be replicated with non-benzylated analogs [1].

Chiral HPLC Method Development for Cyclic Oligoglycerol Enantiomeric Purity

The availability of both racemic (CAS 338458-96-1) and (6S)-enantiomeric (CAS 1207627-13-1) forms of the target compound enables the development and validation of chiral chromatographic methods for cyclic oligoglycerol standards [1]. This stereochemical versatility is absent in achiral iodomethyl dioxane analogs and is critical for regulatory compliance in pharmaceutical reference standard characterization.

Preparative-Scale Production of Cyclic Oligoglycerols with Controlled Functionalization

The single iodomethyl group ensures regioselective monofunctionalization, eliminating the statistical product mixtures and cross-linking risks associated with bis-iodomethyl analogs [1]. This feature, combined with the higher boiling point (predicted 404.5 °C) and distinct physicochemical profile of the target compound , facilitates purification by distillation or chromatography, enabling scalable production of homogeneous cyclic oligoglycerol standards for industrial surfactant research.

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